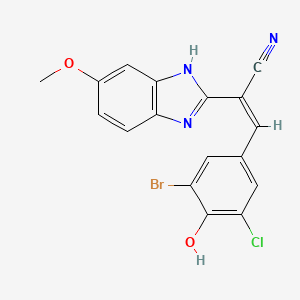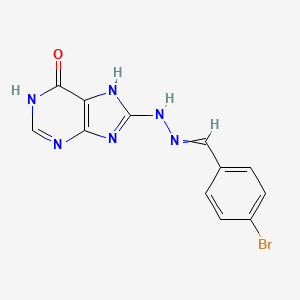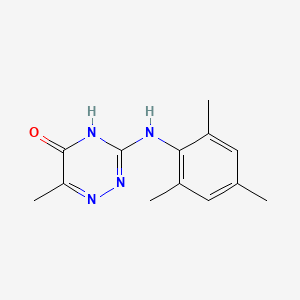![molecular formula C23H24ClN3O3 B6087009 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone, also known as CPP-109, is a compound that has been studied for its potential use in treating addiction and other neurological disorders.
Mechanism of Action
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a potent inhibitor of the enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated alpha-linked acidic dipeptidase (NAALADase). GCPII is involved in the breakdown of the neurotransmitter glutamate, which is involved in the reward pathway of the brain. By inhibiting GCPII, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone increases the levels of glutamate in the brain, which can reduce drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been shown to increase levels of glutamate in the brain, which can reduce drug-seeking behavior and other addictive behaviors. It has also been shown to reduce anxiety and depression-like behaviors in animal models. 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been well-tolerated in human clinical trials, with few adverse effects reported.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is its specificity for GCPII, which reduces the risk of off-target effects. However, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a relatively new compound and more research is needed to fully understand its effects and potential limitations.
Future Directions
For research on 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone include studying its potential use in treating other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, more research is needed to fully understand the mechanism of action of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone and how it can be optimized for clinical use. Finally, studies on the long-term effects of 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone are needed to fully understand its safety and efficacy.
In conclusion, 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is a promising compound that has been studied for its potential use in treating addiction and other neurological disorders. Its specificity for GCPII and well-tolerated profile make it an attractive candidate for further research and clinical development.
Synthesis Methods
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone is synthesized by reacting 4-chlorobenzylamine with 1-benzylpiperazine to form N-benzyl-4-chlorobenzylamine. This intermediate is then reacted with 3-piperidinone to form 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone. The synthesis method has been optimized to produce high yields of pure 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone.
Scientific Research Applications
4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been studied for its potential use in treating addiction, specifically cocaine and alcohol addiction. It has also been studied for its potential use in treating other neurological disorders such as Tourette's syndrome, obsessive-compulsive disorder, and depression. 4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone has been shown to reduce drug-seeking behavior in animal models and has been well-tolerated in human clinical trials.
properties
IUPAC Name |
4-[1-[(4-chlorophenyl)methyl]-6-oxopiperidine-3-carbonyl]-1-phenylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-19-9-6-17(7-10-19)14-26-15-18(8-11-21(26)28)23(30)25-12-13-27(22(29)16-25)20-4-2-1-3-5-20/h1-7,9-10,18H,8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUCUHVKXWJKMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(4-Chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-naphthyloxy)ethyl]-1H-imidazole](/img/structure/B6086943.png)


![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)

![2-methyl-1-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-4-piperidinyl)-1-propanol](/img/structure/B6086974.png)
![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)